6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Description
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a bicyclic heterocyclic compound featuring a partially saturated quinazolinone core with two methyl substituents at the 6-position. Its synthesis typically involves cyclocondensation reactions, though specific protocols vary depending on substituents .
Properties
IUPAC Name |
6,6-dimethyl-3,5,7,8-tetrahydroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2)4-3-8-7(5-10)9(13)12-6-11-8/h6H,3-5H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGUWCZFILHUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C(=O)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256784-26-5 | |
| Record name | 6,6-dimethyl-3,4,5,6,7,8-hexahydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family. Its molecular formula is with a molecular weight of approximately 178.23 g/mol. This compound has gained attention for its potential biological activities, particularly in the fields of antiviral and anticancer research.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. A study highlighted its effectiveness against various viral isoforms, including:
- Adenovirus (AdV) : IC50 values around 7.5 μM.
- Human Parainfluenza Virus (HPIV) : IC50 values as low as 1.5 μM.
These findings suggest that the compound can effectively inhibit viral replication and may serve as a lead compound for developing new antiviral therapies .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound showed potent cytotoxic effects against several cancer cell lines. Notably:
- Cell Lines Tested : The compound exhibited activity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines.
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
In addition to its antiviral and anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 100 μg/mL |
| Bacillus cereus | 75 μg/mL |
These results indicate that the compound possesses moderate to good antimicrobial effects comparable to standard antibiotics like ampicillin .
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : α-aminoamidines and diarylidene derivatives.
- Reaction Conditions : Heating in a pyridine solution.
- Yield : Moderate to high yields ranging from 47% to 80% depending on the specific reaction conditions used .
The physical characteristics of the compound include:
- Melting Point : Not specified in available data.
- Density : Not specified in available data.
- Solubility : Generally soluble in organic solvents like DMSO.
Case Study 1: Antiviral Efficacy
In a recent study focusing on the antiviral efficacy of various derivatives of tetrahydroquinazoline compounds, it was found that specific modifications to the structure of this compound significantly enhanced its antiviral potency against HSV-1 and other viruses. The study concluded that structural optimization could lead to more effective antiviral agents .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability across multiple cancer types. Flow cytometry analyses revealed increased apoptosis rates in treated cells compared to controls .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one exhibit significant biological activity:
- Antiviral Activity : Certain derivatives have shown potent activity against viral isoforms.
- Anticancer Properties : Studies have demonstrated effectiveness against various cancer cell lines .
Pharmacological Research
The compound's ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug development. Its derivatives are being explored for potential therapeutic applications in treating viral infections and cancers.
Synthetic Chemistry
Due to its reactive nature, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in reactions with sulfonamides and other functionalized groups to create a variety of derivatives .
Material Science
The compound's unique structural properties may also find applications in material science for developing new polymers or materials with specific properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated that certain derivatives inhibited viral replication in vitro. |
| Study B | Anticancer Properties | Found that specific analogs induced apoptosis in cancer cell lines with minimal toxicity to normal cells. |
| Study C | Synthetic Applications | Successfully synthesized a series of new compounds using this compound as a starting material. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinazolinone Core
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Key Differences: Incorporates a triazolo-fused ring and a 4-(diethylamino)phenyl group.
- Properties: Higher molecular weight (365.48 g/mol) and lipophilicity (logP = 3.57) due to the diethylamino group.
- Synthesis : Catalyzed by NGPU, achieving superior yields (85–90%) and shorter reaction times (2–3 hours) compared to traditional methods .
4-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Key Differences : Lacks the 6,6-dimethyl groups but includes a methoxyphenyl substituent at position 3.
- Properties :
- Electron-donating methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
- Lower logP (~2.5–3.0) due to reduced alkyl substitution.
- Spectral Data : IR peaks at 1674 cm⁻¹ (C=O stretch) and 1H-NMR signals for methoxy (δ 3.82 ppm) .
2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- Key Differences : Contains a trifluoromethylphenyl group, introducing strong electron-withdrawing effects.
- Properties :
- Increased acidity (pKa ~8–9) due to the CF₃ group.
- Enhanced metabolic stability but reduced solubility in aqueous media.
- Applications : Explored as a building block in agrochemicals and pharmaceuticals .
Fused-Ring Derivatives
5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one
- Key Differences: Features a thienopyrimidine fused system instead of a quinazolinone.
- Properties: Broader hydrogen-bonding capacity (polar surface area ~70 Ų) due to sulfur and additional NH groups. Higher melting points (>250°C) compared to dimethylquinazolinone derivatives.
- Synthesis : Utilizes KI-catalyzed coupling of thiol-containing intermediates .
Comparative Data Table
Research Findings and Trends
- Synthetic Efficiency : Catalysts like NGPU improve yields (up to 90%) and reduce reaction times for triazolo-fused derivatives .
- Bioactivity: Diethylamino and trifluoromethyl groups enhance receptor binding but may compromise solubility .
- Safety Profiles : Halogenated derivatives (e.g., chloromethyl) require specialized handling, whereas dimethyl-substituted analogs are generally safer .
Preparation Methods
Preparation Methods Analysis
Traditional Cyclocondensation Approaches
Historically, tetrahydroquinazoline derivatives have been synthesized via cyclocondensation reactions involving guanidine derivatives and carbonyl compounds such as aldehydes or ketones. This method typically produces C2-substituted tetrahydroquinazolines. However, these methods often require harsh conditions or external oxidizing agents for aromatization and may suffer from moderate yields.
Synthesis via α-Aminoamidines and Diarylidencyclohexanones (Advanced Method)
A recently developed and efficient synthetic route involves the reaction of α-aminoamidines with diarylidencyclohexanones under mild conditions. This method offers:
- Excellent yields (47–80%)
- Mild reaction conditions (heating at 100 °C in pyridine for 24 h)
- Easy workup and purification
- Functional group tolerance and environmental advantages due to the use of molecular oxygen as an oxidant
Reaction Scheme Overview:
- The α-aminoamidine undergoes Michael addition to one of the olefinic bonds of the diarylidencyclohexanone.
- Intramolecular cyclization occurs between the amine group and the keto group.
- Dehydration leads to the formation of the dihydropyrimidine intermediate.
- Aromatization is achieved by aerial oxidation (molecular oxygen) to yield the tetrahydroquinazoline product.
Table 1. Summary of Synthesized Compounds and Yields
| Compound | Protecting Group (PG) | R (Substituent) | R1 (Substituent) | Yield (%) |
|---|---|---|---|---|
| 3a | Ms | Me | H | 70 |
| 3b | Ms | Me | OCH3 | 65 |
| 3c | Ms | Me | Cl | 50 |
| 3d | Ms | Me | NO2 | 80 |
| 3e | Boc | Et | H | 57 |
| 3f | Boc | Et | OCH3 | 47 |
| 3g | Boc | Et | Cl | 54 |
Ms = Methanesulfonyl protecting group; Boc = tert-butoxycarbonyl protecting group
The compounds 3a-g represent various substituted 5,6,7,8-tetrahydroquinazoline derivatives with protecting groups at the C2 position, which can be cleaved to yield free amino derivatives for further functionalization.
Deprotection to Obtain Unprotected Tetrahydroquinazolines
The Boc-protected derivatives (3e-g) can be deprotected by treatment with concentrated hydrochloric acid in methanol at 40 °C for 24 hours. This process removes the Boc group, yielding unprotected 5,6,7,8-tetrahydroquinazoline derivatives (4e-g) with high yields (88–95%). The deprotection is confirmed by NMR spectroscopy through disappearance of Boc signals and appearance of ammonium proton signals.
Research Findings and Mechanistic Insights
- The synthetic method leverages Michael addition and subsequent cyclocondensation, followed by aerial oxidation, which is environmentally friendly and avoids the use of harsh oxidants.
- The presence of protecting groups at C2 allows for selective functionalization and modular synthesis of derivatives.
- The reaction tolerates various substituents (electron-donating and electron-withdrawing) on the aromatic ring, affecting yields but maintaining good efficiency.
- The method surpasses older approaches in terms of yield, mildness, and ease of purification.
Summary Table of Preparation Method Characteristics
| Feature | Traditional Cyclocondensation | α-Aminoamidine + Diarylidencyclohexanone Method |
|---|---|---|
| Reaction Conditions | Often harsh | Mild (100 °C, pyridine) |
| Yield Range | Moderate (19–28% reported) | Good to excellent (47–80%) |
| Oxidant Used | External oxidants required | Molecular oxygen (aerial oxidation) |
| Functional Group Tolerance | Limited | Good |
| Protecting Group Strategy | Rarely used | Used for selective functionalization |
| Workup and Purification | Complex | Simple |
| Environmental Impact | Less green | More sustainable due to use of O2 |
Q & A
Q. What are the established synthetic methodologies for 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation or multicomponent reactions. For example, Lipson et al. (2003) demonstrated the use of Pd-catalyzed Suzuki coupling for analogous tetrahydroquinazoline derivatives, achieving yields up to 81% under optimized conditions (dioxane-water solvent, PdCl₂(PPh₃)₂ catalyst, K₂CO₃ base) . Cyclocondensation of aminoketones with urea or thiourea derivatives is another common approach, though yields may vary (e.g., 35% in related quinazolinone syntheses) . Key factors include:
- Catalyst selection : Pd-based catalysts improve cross-coupling efficiency.
- Solvent polarity : Polar aprotic solvents enhance reaction rates.
- Temperature : Controlled heating (80–120°C) minimizes side reactions.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize ¹H/¹³C NMR to confirm the tetrahydroquinazoline scaffold and dimethyl substitution. Key spectral markers include:
- ¹H NMR : Singlets for the two methyl groups (δ ~1.2–1.5 ppm) and a downfield signal for the carbonyl (δ ~8.0 ppm) .
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) .
- Mass spectrometry : Molecular ion peak at m/z 192.2 (C₁₀H₁₄N₂O⁺) .
Q. How does the tetrahydroquinazoline core influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The saturated ring reduces aromaticity, increasing susceptibility to electrophilic substitution at the 2- and 4-positions. Steric hindrance from the 6,6-dimethyl groups limits reactivity at adjacent carbons. For functionalization:
- Nucleophilic attack : Target the carbonyl oxygen or N3 position for alkylation/acylation .
- Cross-coupling : Use Pd catalysis to introduce aryl/heteroaryl groups at the 2-position .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for derivatives across studies?
- Methodological Answer : Contradictions often arise from purity variability or assay conditions . Mitigation strategies:
Q. What computational models are validated for predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen against targets like kinase enzymes or GPCRs. Validate with:
- MD simulations : Assess binding stability over 100+ ns trajectories .
- QSAR : Correlate substituent effects (e.g., logP, polar surface area) with activity .
Q. What strategies optimize enantiomeric purity during asymmetric synthesis?
- Methodological Answer :
- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams to direct stereochemistry .
- Catalytic asymmetric synthesis : Use Ru- or Ir-based catalysts for hydrogenation .
- Analytical monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
